

# Nirogacestat Clinical Trials Demonstrate Improved Patient-Reported Outcomes in Desmoid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Nirogacestat |           |
| Cat. No.:            | B1193386     | Get Quote |

A comprehensive analysis of patient-reported outcomes (PROs) from the pivotal Phase 3 DeFi clinical trial reveals that **nirogacestat** significantly improves pain, physical functioning, role functioning, and overall quality of life for patients with progressing desmoid tumors when compared to placebo. These findings underscore the clinical benefit of **nirogacestat** beyond objective tumor response, highlighting its impact on the daily lives of patients.

The DeFi trial, a global, randomized, double-blind, placebo-controlled study, enrolled 142 adult patients with progressing desmoid tumors.[1] Patients were randomized to receive either 150 mg of **nirogacestat** or placebo twice daily.[1] The trial met its primary endpoint of improving progression-free survival and also demonstrated statistically significant and clinically meaningful improvements across a range of patient-reported outcomes.[2]

# Comparative Analysis of Patient-Reported Outcomes

The DeFi trial utilized three validated instruments to measure patient-reported outcomes: the Brief Pain Inventory-Short Form (BPI-SF), the Gounder/Desmoid Tumor Research Foundation Desmoid Symptom/Impact Scale (GODDESS), and the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire-Core 30 (EORTC QLQ-C30).[2][3] The results from these assessments at Cycle 10 are summarized below.



### **Pain Severity and Interference**

Patients treated with **nirogacestat** experienced a notable reduction in pain severity. On the BPI-SF "worst pain" scale (0-10), the **nirogacestat** group showed a mean decrease of 1.55 points from baseline, compared to a 0.05-point decrease in the placebo group. Similarly, the GODDESS pain score (0-10) demonstrated a 1.78-point reduction with **nirogacestat**, while the placebo group reported an increase of 0.34 points. The EORTC QLQ-C30 pain subscale (0-100) also showed a significant improvement, with a 22.36-point reduction for **nirogacestat** versus a 7.00-point increase for placebo.

| PRO Instrument | Outcome                        | Nirogacestat (Mean<br>Change from<br>Baseline) | Placebo (Mean<br>Change from<br>Baseline) |
|----------------|--------------------------------|------------------------------------------------|-------------------------------------------|
| BPI-SF         | Worst Pain (0-10<br>scale)     | -1.55                                          | -0.05                                     |
| GODDESS        | Pain Score (0-10<br>scale)     | -1.78                                          | +0.34                                     |
| EORTC QLQ-C30  | Pain Subscale (0-100<br>scale) | -22.36                                         | +7.00                                     |

A significantly greater proportion of patients in the **nirogacestat** arm achieved a clinically meaningful reduction in pain.

# Physical Functioning, Role Functioning, and Quality of Life

Improvements were also observed in physical and role functioning, as well as overall quality of life. The DeFi trial data indicated that **nirogacestat** led to statistically significant and clinically meaningful improvements in these domains as measured by the EORTC QLQ-C30 and GODDESS instruments.[4] These improvements were noted to occur early in the course of treatment, as early as Cycle 2, and were sustained throughout the trial. A post hoc analysis of patients with stable disease also showed significant improvements in pain, symptom burden, physical functioning, role functioning, and overall quality of life with **nirogacestat** compared to



placebo.[2] At cycle 10, the overall quality of life for patients treated with the gamma secretase inhibitor increased by 4.05 points, while the placebo group saw a decrease of 9.02 points.[2]

| PRO Instrument | Outcome                     | Nirogacestat (Mean<br>Change from<br>Baseline) | Placebo (Mean<br>Change from<br>Baseline) |
|----------------|-----------------------------|------------------------------------------------|-------------------------------------------|
| EORTC QLQ-C30  | Physical Functioning        | Statistically significant improvement[4]       | -                                         |
| EORTC QLQ-C30  | Role Functioning            | Statistically significant improvement[4]       | -                                         |
| EORTC QLQ-C30  | Global Health<br>Status/QoL | +4.05[2]                                       | -9.02[2]                                  |
| GODDESS        | Physical Functioning        | Statistically significant improvement[4]       | -                                         |

# **Experimental Protocols**

The collection of PRO data in the DeFi trial followed a structured protocol to ensure consistency and reliability.

- Data Collection Schedule: Patients completed the PRO assessments at baseline and then prior to the start of each 28-day treatment cycle.
- Brief Pain Inventory-Short Form (BPI-SF): This instrument assesses the severity of pain and its interference with daily functions. Patients rated their "worst pain" in the last 24 hours on an 11-point numeric rating scale (0=no pain, 10=pain as bad as you can imagine).
- Gounder/Desmoid Tumor Research Foundation Desmoid Symptom/Impact Scale
   (GODDESS): This is a disease-specific questionnaire developed to evaluate the severity of
   desmoid tumor symptoms and their impact on a patient's life.[5] The pain score component
   includes questions about worst pain, dull pain, and shooting pain. The physical functioning
   domain utilizes a 5-point Likert scale with a 7-day recall period.[6]



European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire-Core 30 (EORTC QLQ-C30): This is a broader cancer-specific questionnaire assessing health-related quality of life. It consists of multi-item scales and single-item measures of functioning and symptoms.[7] The pain subscale includes questions about the presence of pain and its interference with daily activities. The questionnaire uses a 7-day recall period.[7]

## **Signaling Pathway and Experimental Workflow**

The mechanism of action of **nirogacestat** involves the inhibition of the gamma-secretase enzyme, which plays a crucial role in the Notch signaling pathway. This pathway is implicated in the growth and proliferation of desmoid tumors. By blocking this pathway, **nirogacestat** aims to control tumor growth and, as the PRO data suggests, alleviate associated symptoms.



#### Patient-Reported Outcome (PRO) Data Workflow in the DeFi Trial



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
- 2. Nirogacestat improves QoL also in stable desmoid tumours [dailyreporter.esmo.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. GOunder/Desmoid Tumor Research Foundation DEsmoid Symptom/Impact Scale (GODDESS©): psychometric properties and clinically meaningful thresholds as assessed in the Phase 3 DeFi randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. springworkstx.com [springworkstx.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Nirogacestat Clinical Trials Demonstrate Improved Patient-Reported Outcomes in Desmoid Tumors]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1193386#patient-reported-outcomesfrom-nirogacestat-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com